C28 Triaromatic sterane

Descripción general

Descripción

C28 Triaromatic sterane is a type of aromatic steroid that is commonly found in crude oils and hydrocarbon source rocks. These compounds are significant in geochemical studies as they serve as biomarkers, providing insights into the thermal maturity, depositional environment, and the origin of organic matter in source rocks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of C28 Triaromatic sterane typically involves the aromatization of regular steranes. This process can be achieved through various chemical reactions, including dehydrogenation and cyclization under specific conditions. For instance, the aromatization can be facilitated by using catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: In an industrial setting, the production of this compound is often derived from the processing of crude oil. The compound is extracted and purified through a series of steps, including distillation, chromatography, and mass spectrometry to ensure the desired purity and concentration .

Análisis De Reacciones Químicas

Types of Reactions: C28 Triaromatic sterane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their structural and functional properties .

Aplicaciones Científicas De Investigación

Geochemical Analysis

C28 Triaromatic Sterane serves as a crucial biomarker in petroleum geology. Its presence in crude oils and source rocks provides insights into the thermal maturity and geological history of petroleum systems. The compound is derived primarily from the thermal maturation of organic matter, making it valuable for:

- Assessing Maturity : this compound helps determine the thermal history of source rocks, indicating the extent of maturation.

- Source Rock Correlation : It aids in correlating oil samples with their respective source rocks, facilitating exploration and extraction efforts.

Data Table: Geochemical Applications of this compound

| Application | Description |

|---|---|

| Maturity Assessment | Indicates thermal maturity level of source rocks and crude oils. |

| Source Rock Correlation | Links oil samples to specific geological formations. |

| Migration Studies | Assists in understanding the migration pathways of hydrocarbons. |

Environmental Monitoring

The compound is also employed in environmental studies to monitor pollution and assess the degradation of organic materials. Its stability makes it a reliable marker for:

- Biodegradation Studies : Research indicates that this compound can interact with microbial communities capable of metabolizing polycyclic aromatic hydrocarbons (PAHs). This interaction influences biodegradation rates and pathways, providing insights into contamination processes.

- Oil Spill Identification : Diagnostic ratios involving this compound have been developed to identify oil spills based on their molecular signatures, enhancing response strategies.

Case Study: Biodegradation Impact on this compound

A study investigated the effects of biodegradation and photo-oxidation on triaromatic steroid hydrocarbons in oil residues. The research demonstrated that this compound retained its molecular structure better than other steranes during biodegradation, making it a reliable marker for assessing oil spill impacts over time .

Synthesis and Structural Analysis

This compound can be synthesized through various methods, including thermal maturation of organic matter. Understanding its structural properties is essential for its application in research:

- Structural Comparison : The compound's unique arrangement of three fused aromatic rings distinguishes it from other steranes, such as C27 and C29 steranes, which have fewer or additional rings respectively.

Recent studies have highlighted the significance of this compound in understanding crude oil composition and source rock characteristics. For instance, research conducted on crude oil samples from the Dongying Depression revealed distinct distributions of triaromatic steroids that correlate with specific geological formations . This correlation enhances our understanding of petroleum accumulation processes.

Mecanismo De Acción

The mechanism of action of C28 Triaromatic sterane involves its role as a biomarker in geochemical studies. The compound’s structure allows it to interact with various molecular targets, providing information on the thermal maturity and depositional environment of source rocks. The pathways involved include the aromatization of regular steranes and the subsequent formation of triaromatic steroids .

Comparación Con Compuestos Similares

- C27 Triaromatic Sterane

- C29 Triaromatic Sterane

- Monoaromatic Steroids

Comparison: C28 Triaromatic sterane is unique due to its specific carbon number and the resulting structural properties. Compared to C27 and C29 triaromatic steranes, this compound has distinct thermal maturity and depositional environment indicators. Monoaromatic steroids, on the other hand, have different aromatic ring structures, leading to variations in their geochemical behavior and applications .

Propiedades

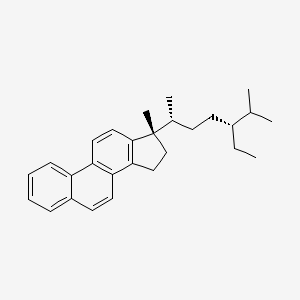

IUPAC Name |

(17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3/t20-,21-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOKGIUHXBYNAK-CJYOKPGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.